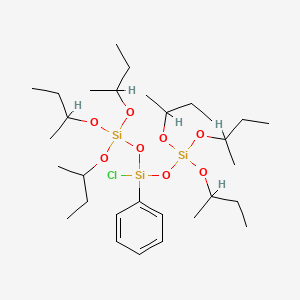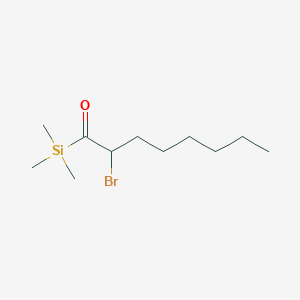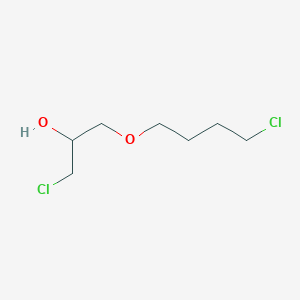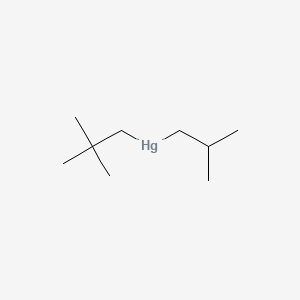
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile is a chemical compound with a unique structure that combines a methoxy group, a methyl group, and a cyclobutabenzene ring with a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile typically involves the following steps:
Formation of the Cyclobutabenzene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Methoxy Group: This step involves the methoxylation of the cyclobutabenzene ring using methanol and a strong acid catalyst.
Addition of the Carbonitrile Group: This can be achieved through a nucleophilic substitution reaction using cyanogen bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Sodium hydride or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of 5-formyl-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile.
Reduction: Formation of 5-methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of 5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile involves its interaction with various molecular targets. The methoxy and carbonitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Methoxy-3-methylcyclobutene-1-carbonitrile: Similar structure but lacks the benzene ring.
3-Methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile: Lacks the methoxy group.
5-Methoxy-1,2-dihydrocyclobutabenzene-1-carbonitrile: Lacks the methyl group.
Uniqueness
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile is unique due to the combination of its functional groups and the cyclobutabenzene ring
特性
CAS番号 |
58111-66-3 |
|---|---|
分子式 |
C11H11NO |
分子量 |
173.21 g/mol |
IUPAC名 |
4-methoxy-2-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-7-3-9(13-2)5-11-8(6-12)4-10(7)11/h3,5,8H,4H2,1-2H3 |
InChIキー |
YLNMIGTYXACCLL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1CC2C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)






![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)




